1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one
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Overview
Description
1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one is an organic compound characterized by the presence of a trifluoromethoxy group, a phenyl ring, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one typically involves the introduction of the trifluoromethoxy group into the molecular structure. This can be achieved through various methods, including:
Aromatic coupling reactions: These reactions involve the coupling of aromatic compounds with trifluoromethylating agents under specific conditions.
Radical trifluoromethylation: This method uses radical initiators to introduce the trifluoromethoxy group.
Nucleophilic and electrophilic trifluoromethylation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one can be compared with other similar compounds, such as:
These compounds share structural similarities but may differ in their chemical properties and applications
Properties
CAS No. |
61153-50-2 |
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Molecular Formula |
C10H8F4O2 |
Molecular Weight |
236.16 g/mol |
IUPAC Name |
1-fluoro-3-phenyl-1-(trifluoromethoxy)propan-2-one |
InChI |
InChI=1S/C10H8F4O2/c11-9(16-10(12,13)14)8(15)6-7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI Key |
NYRHVHJWDLZHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(OC(F)(F)F)F |
Origin of Product |
United States |
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